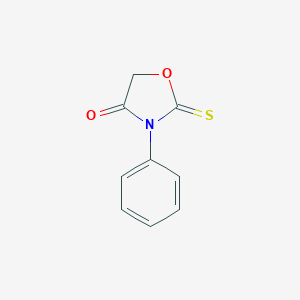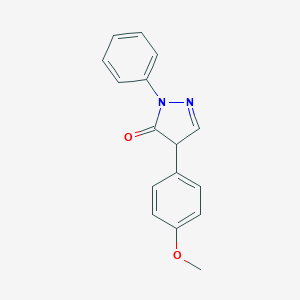
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid, commonly known as AETC, is a chemical compound that belongs to the thiophene family. It is a heterocyclic organic compound that has been widely studied due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. AETC has a unique molecular structure that makes it an interesting subject of research.
Mécanisme D'action
The mechanism of action of AETC is not well understood. However, it is believed that AETC exerts its biological effects by inhibiting the activity of key enzymes and proteins in the target organism. For example, AETC has been found to inhibit the growth of certain bacteria by inhibiting the activity of the enzyme DNA gyrase.
Biochemical and Physiological Effects
AETC has been found to have several biochemical and physiological effects. In vitro studies have shown that AETC has antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. AETC has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AETC in lab experiments is its availability. AETC can be synthesized in large quantities using the synthesis method described above. Another advantage of using AETC is its unique molecular structure, which makes it an interesting subject of research. However, there are also some limitations to using AETC in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Another limitation is the potential toxicity of AETC, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on AETC. One direction is to further investigate its mechanism of action. Understanding the mechanism of action of AETC will provide insights into its biological effects and potential applications. Another direction is to explore the potential use of AETC in the development of new drugs. AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of infectious and inflammatory diseases. Finally, further research is needed to investigate the potential use of AETC in the agrochemical and materials science industries. AETC has unique properties that make it a potential candidate for the development of new herbicides and materials with unique properties.
Conclusion
In conclusion, AETC is a heterocyclic organic compound that has been widely studied for its potential applications in various fields. The synthesis method of AETC involves the reaction of 2-acetylamino-5-ethylthiophene-3-carboxylic acid with thionyl chloride and then with ethanethiol. AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. AETC has also been studied for its potential use as a herbicide in the agrochemical industry and as a precursor for the synthesis of novel materials in the materials science field. Further research is needed to investigate the potential applications of AETC and its mechanism of action.
Méthodes De Synthèse
The synthesis of AETC involves the reaction of 2-acetylamino-5-ethylthiophene-3-carboxylic acid with thionyl chloride and then with ethanethiol. The resulting product is then hydrolyzed to obtain AETC. This synthesis method has been widely used in the laboratory to produce AETC in large quantities for research purposes.
Applications De Recherche Scientifique
AETC has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. AETC has also been studied for its potential use as a herbicide in the agrochemical industry. In the materials science field, AETC has been used as a precursor for the synthesis of novel materials with unique properties.
Propriétés
Nom du produit |
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid |
|---|---|
Formule moléculaire |
C9H11NO3S2 |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
2-acetamido-5-ethylsulfanylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3S2/c1-3-14-7-4-6(9(12)13)8(15-7)10-5(2)11/h4H,3H2,1-2H3,(H,10,11)(H,12,13) |
Clé InChI |
PUBYOQUCKIICNE-UHFFFAOYSA-N |
SMILES |
CCSC1=CC(=C(S1)NC(=O)C)C(=O)O |
SMILES canonique |
CCSC1=CC(=C(S1)NC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)

![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)

